molecular formula C26H52N2O4Pt B10752695 Aroplatin CAS No. 109488-20-2

Aroplatin

Cat. No.: B10752695
CAS No.: 109488-20-2
M. Wt: 651.8 g/mol
InChI Key: PZAQDVNYNJBUTM-UHFFFAOYSA-L
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Description

Aroplatin, also known as cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II), is a chemotherapeutic platinum analogue. It is the first liposomal platinum formulation to enter clinical trials. This compound is structurally similar to oxaliplatin, another platinum-based chemotherapeutic agent .

Preparation Methods

Aroplatin is prepared by encapsulating the platinum analogue in liposomes. The synthetic route involves the reaction of trans-R,R-1,2-diaminocyclohexane with neodecanoic acid to form the platinum complex. This complex is then encapsulated in liposomes using methods such as thin-film hydration, reverse-phase evaporation, freeze-drying, or ethanol injection .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the platinum complex followed by encapsulation in liposomes. The process is optimized to ensure high encapsulation efficiency and stability of the liposomal formulation.

Chemical Reactions Analysis

Aroplatin undergoes several types of chemical reactions, including:

    Substitution Reactions: The platinum center can undergo substitution reactions with various nucleophiles, leading to the formation of different platinum complexes.

    Oxidation and Reduction Reactions: this compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include chloride ions, ammonia, and other nucleophiles. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and controlled conditions.

Major Products: The major products of these reactions are various platinum complexes, which can have different biological activities and properties.

Scientific Research Applications

Aroplatin has a wide range of scientific research applications, including:

Mechanism of Action

Aroplatin is compared with other platinum-based chemotherapeutic agents, such as cisplatin, carboplatin, and oxaliplatin:

    Cisplatin: A widely used platinum-based drug with high efficacy but significant nephrotoxicity and other side effects.

    Carboplatin: Developed as a less toxic alternative to cisplatin, with reduced nephrotoxicity but similar myelosuppressive effects.

    Oxaliplatin: Structurally similar to this compound, used primarily in the treatment of colorectal cancer. .

Uniqueness of this compound: this compound’s uniqueness lies in its liposomal formulation, which enhances its delivery to the tumor site and reduces systemic toxicity. This makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

  • Cisplatin
  • Carboplatin
  • Oxaliplatin
  • Lipoplatin
  • Lipoxal

Aroplatin represents a significant advancement in the field of platinum-based chemotherapy, offering a balance between efficacy and reduced toxicity through its innovative liposomal delivery system.

Properties

CAS No.

109488-20-2

Molecular Formula

C26H52N2O4Pt

Molecular Weight

651.8 g/mol

IUPAC Name

cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+)

InChI

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

PZAQDVNYNJBUTM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Origin of Product

United States

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